

# 3-Amino-4-methoxybenzamide molecular structure and formula

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzamide

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An In-Depth Technical Guide to **3-Amino-4-methoxybenzamide**: Molecular Structure, Properties, and Applications

## Authored by a Senior Application Scientist

Foreword: In the landscape of synthetic organic chemistry and materials science, the utility of a molecule is intrinsically linked to its structure. Substituted benzene derivatives, in particular, form the backbone of countless industrial and pharmaceutical compounds. This guide provides a detailed technical examination of **3-Amino-4-methoxybenzamide**, a versatile chemical intermediate. Our focus is to move beyond a simple recitation of data, offering instead a causal understanding of its properties and applications, grounded in its unique molecular architecture. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, bridging theoretical chemistry with practical application.

## Core Molecular Identity and Structural Elucidation

**3-Amino-4-methoxybenzamide** is an aromatic organic compound featuring a benzene ring substituted with three functional groups: an amino group ( $-NH_2$ ), a methoxy group ( $-OCH_3$ ), and a carboxamide group ( $-CONH_2$ ). The specific arrangement of these groups dictates its chemical personality and reactivity.

## Chemical Identification

Precise identification is critical for regulatory compliance, literature searches, and experimental reproducibility. The universally recognized identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	3-amino-4-methoxybenzamide	[1][2]
CAS Registry Number	17481-27-5	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	166.18 g/mol	[1][4]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C(=O)N)N</chem>	[1]
InChI	InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)	[1][2]
InChIKey	INCJNDAQNPWMPZ-UHFFFAOYSA-N	[1][2]
Common Synonyms	3-Amino-p-anisamide, Benzamide, 3-amino-4-methoxy-	[1][2]

## Molecular Structure

The molecule's structure is a p-anisamide (4-methoxybenzamide) with an amino group at the 3-position. The methoxy and amino groups are ortho to each other, and the carboxamide and amino groups are meta. This substitution pattern has profound effects on the electron density of the aromatic ring and the reactivity of the functional groups.

Caption: 2D structure of **3-Amino-4-methoxybenzamide**.

## Physicochemical and Spectroscopic Profile

The bulk properties and spectral fingerprints of a compound are direct consequences of its molecular structure. These data are essential for quality control, reaction monitoring, and

predicting behavior in various systems.

## Physical and Chemical Properties

Property	Value	Source
Appearance	White to light brown crystalline powder	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	124-127 °C	<a href="#">[7]</a>
Boiling Point	318.4 °C at 760 mmHg (Predicted)	<a href="#">[7]</a>
Density	1.236 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
Solubility	Slightly soluble in water, soluble in hydrochloric acid	<a href="#">[5]</a>
XLogP3	0.1	<a href="#">[1]</a>

The presence of both hydrogen bond donors (amino and amide groups) and acceptors (oxygen and nitrogen atoms) contributes to its crystalline solid state and moderate melting point. The low XLogP3 value suggests a relatively hydrophilic character, consistent with its slight water solubility.

## Spectroscopic Validation Workflow

Structural confirmation relies on a combination of spectroscopic methods. Each technique probes different aspects of the molecule's framework, providing a comprehensive and self-validating dataset.

Caption: Workflow for the spectroscopic confirmation of molecular structure.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and the amide protons (two broad singlets). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

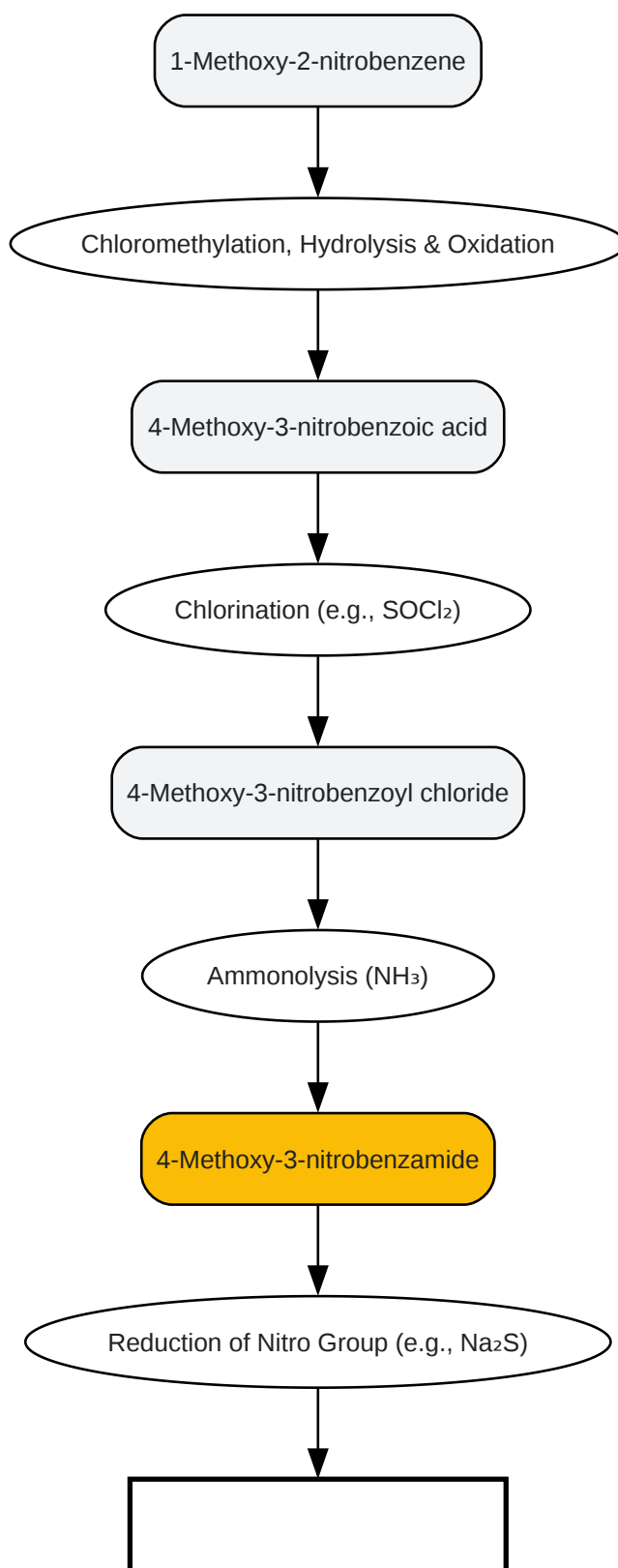
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine and amide (around 3200-3400  $\text{cm}^{-1}$ ), a strong C=O stretching vibration for the amide (around 1650  $\text{cm}^{-1}$ ), and C-O stretching for the methoxy group (around 1250  $\text{cm}^{-1}$ ).<sup>[2]</sup>
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 166$ , confirming the molecular weight.<sup>[8]</sup> Fragmentation patterns would likely involve the loss of  $\text{NH}_2$  ( $m/z$  150) and the methoxy group.<sup>[9]</sup>

## Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of **3-Amino-4-methoxybenzamide** is key to leveraging it as a chemical intermediate.

### General Synthesis Pathway

A common industrial preparation involves a multi-step synthesis starting from a substituted nitrobenzene. This approach leverages standard, scalable organic reactions.<sup>[5]</sup>



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Caption: Simplified flowchart of a potential synthesis route.

This pathway strategically installs the desired functional groups and then performs a final reduction of the nitro group to the amine, which is a common tactic as the nitro group is a strong deactivator, directing subsequent substitutions, while the resulting amino group is a strong activator.

## Chemical Reactivity and Applications

The utility of **3-Amino-4-methoxybenzamide** stems from the reactivity of its aromatic amine group.

- **Dye and Pigment Synthesis:** The primary industrial application is as an intermediate for azo dyes and pigments.<sup>[10]</sup> The aromatic amine can be readily converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., a naphthol derivative). This is the basis for producing pigments like C.I. Pigment Red 245.<sup>[10]</sup>
- **Pharmaceutical Research:** In drug discovery, this molecule serves as a versatile scaffold. Its substituted benzamide core is present in various biologically active compounds. Recent research has explored derivatives of 3-aminobenzamides as potent and selective agonists for G protein-coupled receptor 52 (GPR52), an emerging target for neuropsychiatric disorders.<sup>[11][12][13]</sup> The ability to modify the amino and amide groups allows for the systematic exploration of structure-activity relationships (SAR).
- **Fine Chemical Intermediate:** Beyond specific applications, it is a valuable building block for synthesizing more complex molecules in various fields of chemical research.<sup>[6][14]</sup>

## Safety, Handling, and Storage Protocol

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following guidelines are synthesized from available Safety Data Sheets (SDS).<sup>[15][16]</sup>

## Hazard Identification

Based on aggregated GHS data, **3-Amino-4-methoxybenzamide** is classified as:

- **Skin Irritant (Category 2):** Causes skin irritation.<sup>[1][15]</sup>
- **Serious Eye Irritant (Category 2A):** Causes serious eye irritation.<sup>[1][15]</sup>

- Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[\[1\]](#)

## Standard Laboratory Handling Protocol

This protocol must be performed within a certified chemical fume hood.

- Engineering Controls:
  - Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[\[15\]](#)
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[17\]](#)
  - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
  - Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
- Handling and Use:
  - Avoid dust formation and accumulation.
  - Avoid breathing dust.[\[15\]](#)
  - Avoid contact with skin, eyes, and clothing.
  - Wash hands thoroughly after handling.[\[15\]](#)
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[16\]](#)
  - Keep away from oxidizing agents.[\[15\]](#)
- Emergency First Aid:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[15]
- Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15]
- Inhalation: Move person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[15]
- Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.

Caption: A workflow for the safe handling of **3-Amino-4-methoxybenzamide**.

## Conclusion

**3-Amino-4-methoxybenzamide** is a compound whose significance is defined by the interplay of its three core functional groups. Its molecular formula ( $C_8H_{10}N_2O_2$ ) and well-defined structure give rise to a predictable set of physicochemical and spectroscopic properties. While its primary industrial role has been as a crucial intermediate in the dye industry, its structural motifs are proving increasingly valuable in modern medicinal chemistry, particularly in the development of novel therapeutics. This guide has aimed to provide the depth and causal reasoning necessary for professionals to confidently and safely utilize this versatile chemical in their research and development endeavors.

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